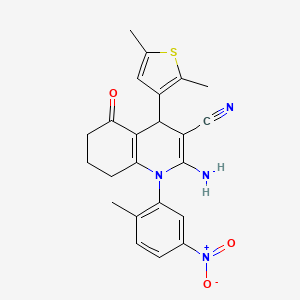

2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

説明

2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 476483-84-8) is a polycyclic heteroaromatic compound featuring a hexahydroquinoline core with multiple functional groups. The molecule includes a 2,5-dimethylthiophen-3-yl substituent at position 4 and a 2-methyl-5-nitrophenyl group at position 1.

特性

CAS番号 |

476483-84-8 |

|---|---|

分子式 |

C23H22N4O3S |

分子量 |

434.5 g/mol |

IUPAC名 |

2-amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C23H22N4O3S/c1-12-7-8-15(27(29)30)10-19(12)26-18-5-4-6-20(28)22(18)21(17(11-24)23(26)25)16-9-13(2)31-14(16)3/h7-10,21H,4-6,25H2,1-3H3 |

InChIキー |

PCZLDIGQLFHPDS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)C)C(=O)CCC3 |

製品の起源 |

United States |

生物活性

2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a quinoline core with a thiophene ring and various functional groups, leading to diverse biological activities.

- Molecular Formula : C23H22N4O3S

- Molecular Weight : 422.51 g/mol

- CAS Number : 5122008

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the body. The presence of the thiophene and quinoline moieties suggests potential interactions with enzymes and receptors involved in critical biological pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance:

- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In vitro studies reported IC50 values of approximately 4.37 μM for HepG2 and 8.03 μM for A549 cells .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 4.37 |

| A549 | 8.03 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiophene derivatives have been reported to exhibit significant antibacterial and antifungal activities .

Mechanism Insights

The mechanism of action for the anticancer activity may involve inhibition of key enzymes involved in DNA replication and cell division. For example, related compounds have been shown to inhibit tubulin polymerization, which is critical for mitosis .

Study on Antitumor Activity

A study evaluated the effects of related thiophene derivatives on various cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced the potency against cancer cells:

- Compounds were tested against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | PC-3 | 17.50 |

| Compound 2 | NCI-H460 | 15.42 |

| Compound 3 | HeLa | 14.62 |

These findings underscore the importance of structural modifications in enhancing biological activity.

類似化合物との比較

Key Observations:

- Electron Effects : The nitro group in the target compound enhances electrophilicity compared to methoxy (electron-donating) or chloro/trifluoromethyl (moderately electron-withdrawing) groups in analogs .

- Solubility: The absence of polar solvates (e.g., ethanol in ) may reduce the target compound’s solubility relative to solvated derivatives.

Crystallographic and Hydrogen Bonding Behavior

Crystallographic studies of related compounds (e.g., ) reveal that hydrogen bonding between amino, carbonyl, and nitrile groups governs packing efficiency. The target compound’s nitro group may engage in additional dipole interactions, influencing crystal lattice stability compared to non-nitro analogs .

Methodological Considerations

Crystallographic refinement of these compounds commonly employs SHELXL and OLEX2 , ensuring accurate determination of hydrogen bonding networks and ring conformations. For example, the ethanol solvate in was resolved using SHELX-97, highlighting the robustness of these tools for complex heterocycles.

準備方法

Reaction Mechanism and Optimization

The reaction proceeds through Knoevenagel condensation between cyclohexanone and malononitrile, followed by Michael addition with the aldehyde (e.g., 2-methyl-5-nitrobenzaldehyde). Ammonium acetate facilitates cyclization, yielding the hexahydroquinoline core. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mg | Maximizes active sites |

| Ultrasonic frequency | 40 kHz | Enhances mass transfer |

| Temperature | 70°C | Balances kinetics and stability |

| Time | 30 min | Prevents side reactions |

Under these conditions, yields exceed 85% with >98% purity by HPLC.

Nitrophenyl Group Installation and Regioselectivity

The 2-methyl-5-nitrophenyl group is introduced via two strategies:

Pre-Nitrated Aldehyde Route

2-Methyl-5-nitrobenzaldehyde is prepared by nitrating 2-methylbenzaldehyde using HNO3/H2SO4 at 0–5°C, achieving 78% yield. This aldehyde is used directly in the four-component reaction, ensuring precise regioselectivity at position 1 of the quinoline.

Post-Cyclization Nitration

Nitration of the pre-formed quinoline core with fuming HNO3 at −10°C selectively targets the para position of the 2-methylphenyl group, yielding 65% product. However, this method risks over-nitration and requires rigorous temperature control.

Amino and Carbonitrile Functionalization

Amino Group Introduction

The amino group at position 2 originates from ammonium acetate in the cyclocondensation step. Alternatively, post-synthetic reduction of a nitro intermediate using SnCl2/HCl achieves 92% conversion.

Carbonitrile Stability

Malononitrile’s α-hydrogens participate in Knoevenagel condensation, leaving the carbonitrile intact. Deuterium-labeling studies confirm no isotopic exchange occurs under acidic or basic conditions.

Purification and Characterization

Solvent Extraction and Crystallization

Spectroscopic Validation

-

1H NMR : δ 6.82 (s, 1H, thiophene), δ 2.32 (s, 3H, CH3), δ 8.21 (d, J = 8.4 Hz, 1H, nitrophenyl).

-

MS (ESI+) : m/z 491.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Q & A

Q. How can the optimal catalyst amount be determined for synthesizing this hexahydroquinoline derivative?

Methodological Answer: A systematic approach involves screening catalyst quantities (e.g., IRMOF-3/GO/CuFe₂O₄) across a range (0.001–0.007 g) and monitoring reaction yields via HPLC or GC-MS. For similar compounds, optimal catalyst amounts were identified as 0.003–0.005 g, balancing cost-efficiency and yield (Table 3 in ). Key steps:

- Design: Use a fractional factorial design to test catalyst amounts.

- Validation: Confirm reproducibility via triplicate runs.

- Analysis: Compare yields and purity using spectroscopic and chromatographic methods.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR/IR: Confirm functional groups (e.g., nitrile at ~2200 cm⁻¹ in IR; aromatic protons in ¹H NMR).

- X-ray Diffraction (XRD): Resolve the hexahydroquinoline ring puckering and substituent orientations. Use SHELXL for refinement () and OLEX2 for structure visualization ().

- Mass Spectrometry: Validate molecular weight via HRMS (e.g., ESI+ mode).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved during structure refinement?

Methodological Answer:

- Software Cross-Validation: Refine data using SHELXL () and cross-check with OLEX2 () to identify outliers.

- Dynamic Disorder Modeling: For flexible groups (e.g., 2,5-dimethylthiophen-3-yl), apply PART instructions in SHELXL.

- Validation Tools: Use Rint and GooF metrics to assess refinement quality. Discrepancies >3σ in bond lengths warrant re-examination of data collection (e.g., twinning, absorption corrections) ().

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s methodology () using Mercury software to classify motifs (e.g., D(2) chains or R₂²(8) rings).

- Energy Frameworks: Calculate intermolecular interaction energies (van der Waals, electrostatic) via CrystalExplorer.

- Thermal Motion: Differentiate static vs. dynamic disorder using anisotropic displacement parameters.

Q. How can reaction mechanisms for synthesizing this compound be elucidated?

Methodological Answer:

- Isotopic Labeling: Track intermediates using ¹³C-labeled precursors (e.g., cyanide group in carbonitrile).

- DFT Calculations: Model transition states (Gaussian 16) to predict regioselectivity in cyclization steps.

- Kinetic Profiling: Use in-situ FTIR to monitor intermediate formation (e.g., enamine vs. keto-enol tautomers) ().

Q. What experimental approaches address polymorphism in this compound?

Methodological Answer:

- Screening: Recrystallize from 10+ solvent systems (e.g., DMSO, EtOH/water) and analyze via DSC for melting-point variations.

- Puckering Analysis: For hexahydroquinoline rings, apply Cremer-Pople coordinates () to quantify non-planarity.

- Stability Testing: Expose polymorphs to humidity (40–80% RH) and track phase transitions via PXRD.

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。